molecular formula C9H16O2 B13681173 2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one

2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one

Cat. No.: B13681173
M. Wt: 156.22 g/mol
InChI Key: RLNVAJHMPHWPCZ-UHFFFAOYSA-N
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Description

2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one is an organic compound belonging to the class of dihydropyrans It is characterized by a six-membered ring containing one oxygen atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-2-methyl-2-pentene with an acid catalyst can lead to the formation of the desired dihydropyran derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of specific catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted dihydropyran derivatives.

Scientific Research Applications

2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dihydropyran derivatives.

    Industry: Used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze reactions involving dihydropyran derivatives. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other transformations that modify the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A similar compound with a five-membered ring containing one oxygen atom.

    2,3-Dihydropyran: Another related compound with a six-membered ring but lacking the isopropyl and methyl substituents.

Uniqueness

2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one is unique due to its specific substituents (isopropyl and methyl groups) and the presence of a ketone functional group

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-methyl-2-propan-2-yloxan-4-one

InChI

InChI=1S/C9H16O2/c1-7(2)9(3)6-8(10)4-5-11-9/h7H,4-6H2,1-3H3

InChI Key

RLNVAJHMPHWPCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC(=O)CCO1)C

Origin of Product

United States

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